molecular formula C8H12FNO2 B12074271 Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate

Katalognummer: B12074271
Molekulargewicht: 173.18 g/mol
InChI-Schlüssel: LZLLNTPWKQSELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom in the bicyclo[1.1.1]pentane framework imparts unique chemical properties to the molecule, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination and Esterification: The amino group is introduced through an amination reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the bicyclo[1.1.1]pentane framework can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(3-chlorobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-amino-2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 2-amino-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Eigenschaften

Molekularformel

C8H12FNO2

Molekulargewicht

173.18 g/mol

IUPAC-Name

methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate

InChI

InChI=1S/C8H12FNO2/c1-12-6(11)5(10)7-2-8(9,3-7)4-7/h5H,2-4,10H2,1H3

InChI-Schlüssel

LZLLNTPWKQSELP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C12CC(C1)(C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.